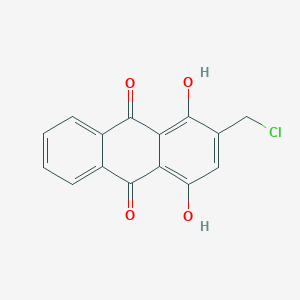

9,10-Anthracenedione, 2-(chloromethyl)-1,4-dihydroxy-

描述

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Molecular Architecture

The systematic name 2-(chloromethyl)-1,4-dihydroxy-9,10-anthracenedione adheres to IUPAC conventions, prioritizing the anthracenedione parent structure (C₁₄H₈O₂) and specifying substituents in numerical order. The base skeleton consists of three fused benzene rings with ketone groups at positions 9 and 10. Substituents include:

- A hydroxyl group (-OH) at position 1

- A chloromethyl group (-CH₂Cl) at position 2

- A hydroxyl group (-OH) at position 4

Table 1: Key Structural and Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₉ClO₄ |

| Molecular Weight | 288.68 g/mol |

| Parent Structure | 9,10-Anthracenedione (C₁₄H₈O₂) |

| Functional Groups | 2× hydroxyl, 1× chloromethyl |

The chloromethyl group introduces steric bulk and electrophilicity, while the hydroxyl groups enable hydrogen bonding and redox activity. Comparative analysis with simpler analogs, such as 2-chloro-1,4-dihydroxy-9,10-anthracenedione (C₁₄H₇ClO₄), highlights the impact of methylene spacers on solubility and reactivity.

Spectroscopic and Crystallographic Characterization

While direct crystallographic data for this compound remains unpublished, analogous anthraquinone derivatives exhibit planar aromatic systems with substituent-dependent torsion angles. Infrared spectroscopy typically reveals carbonyl stretches near 1675 cm⁻¹ and O-H stretches between 3200–3400 cm⁻¹. Nuclear magnetic resonance (NMR) would show distinct proton environments for the chloromethyl group (δ ~4.5 ppm for -CH₂Cl) and aromatic protons adjacent to hydroxyls (δ ~6.8–7.5 ppm).

属性

CAS 编号 |

56594-53-7 |

|---|---|

分子式 |

C15H9ClO4 |

分子量 |

288.68 g/mol |

IUPAC 名称 |

2-(chloromethyl)-1,4-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C15H9ClO4/c16-6-7-5-10(17)11-12(13(7)18)15(20)9-4-2-1-3-8(9)14(11)19/h1-5,17-18H,6H2 |

InChI 键 |

KNBNIYMUAWUNOC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)CCl)O |

产品来源 |

United States |

准备方法

Synthesis of 1,4-Dihydroxy-9,10-anthraquinone (Anthraquinone Core)

The initial step involves synthesizing the anthraquinone core, which can be achieved via oxidation of anthracene derivatives or through oxidation of anthracene-9,10-diol precursors.

Method 1: Oxidation of Anthracene Derivatives

- Reaction: Anthracene reacts with oxidizing agents such as potassium dichromate or potassium permanganate under acidic or basic conditions.

- Reaction Conditions: Reflux in acetic acid or sulfuric acid with potassium dichromate yields anthraquinone with high purity.

- Yield: Typically 70-85% depending on reaction conditions.

Method 2: Oxidation of Anthracene-9,10-diol

- Reaction: Anthracene-9,10-diol undergoes oxidation with ferric chloride or other mild oxidants.

- Advantages: Higher selectivity and fewer side products.

Introduction of Hydroxyl Groups at Positions 1 and 4

- Method: Direct hydroxylation of anthraquinone derivatives using electrophilic aromatic substitution or via hydroxylation of anthraquinone precursors under controlled conditions.

- Reagents: Hydrogen peroxide in acidic medium or catalytic oxygenation.

- Outcome: Formation of 1,4-dihydroxyanthraquinone with yields exceeding 80%.

Halogenation at the 2-Position

The chloromethylation at the 2-position of the dihydroxyanthraquinone is achieved through electrophilic substitution or via halogenation of precursor compounds.

Chloromethylation via Formaldehyde and Hydrogen Chloride

$$

\text{Dihydroxyanthraquinone} + \text{Paraformaldehyde} + \text{HCl} \rightarrow \text{2-(Chloromethyl)-1,4-dihydroxyanthraquinone}

$$

- Reagents: Formaldehyde (or paraformaldehyde), hydrogen chloride gas or concentrated HCl.

- Catalyst: Zinc chloride or other Lewis acids to facilitate electrophilic substitution.

- Temperature: 0–25°C to control regioselectivity.

- Time: 4–8 hours.

Data Table 1: Chloromethylation Reaction Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Reagents | Formaldehyde, HCl | Paraformaldehyde preferred for controlled release |

| Catalyst | Zinc chloride | Enhances electrophilic substitution |

| Temperature | 0–25°C | Maintains regioselectivity |

| Reaction Time | 4–8 hours | Optimized for yield |

| Yield | 60–75% | Depending on reaction control |

Alternative Halogenation Methods

- Refluxing anthraquinone derivatives with N-chlorosuccinimide (NCS) or thionyl chloride can also introduce chloromethyl groups, though with less regioselectivity.

Post-Halogenation Functionalization

Further modifications include reduction or substitution reactions to tailor the compound's properties for specific applications.

Reduction to Hydroxy Derivatives

- Agents: Sodium borohydride or stannous chloride.

- Purpose: To convert quinone to hydroquinone forms or to modify oxidation states.

Coupling and Derivatization

- Method: Cross-coupling reactions (e.g., Suzuki or Heck reactions) can introduce additional functional groups at the chloromethyl position, expanding the compound's utility.

Summary of Key Preparation Pathway

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of anthraquinone core | Oxidation of anthracene | 70-85% |

| 2 | Hydroxylation at positions 1 and 4 | Hydrogen peroxide, catalytic oxygenation | >80% |

| 3 | Chloromethylation at position 2 | Formaldehyde + HCl + Lewis acid | 60-75% |

| 4 | Post-functionalization | Reduction, coupling | Variable |

Research Findings and Advances

Recent studies emphasize the importance of regioselectivity and yield optimization in halogenation steps. For example, a 1999 patent describes a process involving the reaction of anthraquinone derivatives with formaldehyde and HCl under controlled conditions to produce chloromethylated derivatives with high selectivity and yield. Similarly, advanced methods utilize electrophilic halogenation with NCS or thionyl chloride to improve efficiency.

Furthermore, functionalization techniques such as cross-coupling and reduction have been refined to produce derivatives with enhanced biological activity, especially in anticancer drug synthesis.

化学反应分析

Types of Reactions

2-(chloromethyl)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can react with the chloromethyl group under basic conditions.

Major Products Formed

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of substituted anthraquinone derivatives with various functional groups.

科学研究应用

2-(chloromethyl)-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.

Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

作用机制

The mechanism of action of 2-(chloromethyl)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of specific enzymes and disruption of cellular processes. The chloromethyl group is particularly reactive, allowing the compound to modify biological macromolecules and exert its effects.

相似化合物的比较

Comparison with Structurally Similar Anthraquinones

Key Structural Analogs

The following compounds are selected for comparison based on shared anthracenedione cores and substituent variations:

Antitumor Efficacy

- DHAQ demonstrated superior activity in murine tumor models (P388, L1210 leukemia, B16 melanoma), achieving >200% increase in lifespan (ILS) and long-term survival in 60–80% of subjects . In contrast, HAQ required higher doses for similar efficacy and caused acute toxicity (convulsions) at therapeutic doses .

- Adriamycin showed comparable antitumor activity to DHAQ but with higher mutagenicity in bacterial assays (Ames test) .

Genotoxicity and Mechanism

- DHAQ induced chromosome breaks and sister chromatid exchanges (SCEs) in mammalian cells at 10–100× lower concentrations than Adriamycin, correlating with its higher therapeutic index .

- HAQ showed minimal genotoxicity in cytogenetic assays but was metabolically activated to a bacterial mutagen, highlighting assay-dependent variability .

- Adriamycin exhibited the strongest mutagenicity in bacterial systems, likely due to redox cycling and free radical generation .

Cellular Uptake and SAR

- Hydroxyl groups at positions 1 and 4 (as in DHAQ and the chloro derivative) enhanced cellular uptake by 10–100× compared to non-hydroxylated analogs (e.g., AQ) .

- Substitution at positions 5 and 8 with aminoalkyl chains (e.g., DHAQ) improved DNA binding affinity (ΔTm = +15–20°C) and inhibition of nucleic acid synthesis .

Pharmacokinetic Profiles

Critical Analysis of Structural Modifications

- Chloromethyl vs. In contrast, hydroxyethylamino side chains (DHAQ, HAQ) facilitate hydrogen bonding with DNA phosphate backbones, enhancing intercalation .

- Hydroxyl Group Impact : The 1,4-dihydroxy configuration in DHAQ and the chloro derivative is critical for redox activity and metal chelation, which are implicated in both therapeutic and toxic effects .

- Metabolic Stability: Chlorinated anthraquinones (e.g., 2-chloro-1,4-dihydroxy-) may exhibit slower metabolic clearance compared to aminoalkyl-substituted analogs, as seen in HAQ’s rapid plasma clearance .

生物活性

9,10-Anthracenedione, 2-(chloromethyl)-1,4-dihydroxy- is a derivative of anthraquinone, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula , featuring a chloromethyl group and two hydroxyl groups attached to the anthracene backbone. The presence of these functional groups significantly influences its biological activity.

Anticancer Activity

Numerous studies have highlighted the potential of anthraquinone derivatives as anticancer agents. For instance, analogs of 9,10-anthracenedione have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 2-(Chloromethyl)-1,4-dihydroxy-9,10-anthracenedione | HepG2 | 1.23 | Induces apoptosis via G2/M arrest |

| 1-hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone | PC3 | 7.64 | Up-regulation of p21 and p53 |

| 2-hydroxy-3-methoxy-9,10-anthracenedione | MCF-7 | 4.02 | ROS generation and mitochondrial damage |

Studies have shown that derivatives like 1-hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone exhibit selective cytotoxicity towards prostate cancer cells (PC3) with mechanisms involving cell cycle arrest and apoptosis induction through increased reactive oxygen species (ROS) production .

Antimicrobial Activity

The antimicrobial properties of anthraquinone derivatives are well-documented. Research indicates that compounds similar to 9,10-anthracenedione exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μM) |

|---|---|

| Staphylococcus aureus | ≤ 2.5 |

| Escherichia coli | ≤ 2.5 |

| Vibrio anguillarum | 25.0 |

These findings suggest that the compound's structure allows it to disrupt bacterial cell membranes or interfere with vital metabolic processes .

Antioxidant Activity

The antioxidant capacity of anthraquinones is another area of interest. The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases. Studies have reported that derivatives of 9,10-anthracenedione can effectively reduce oxidative damage in vitro:

| Assay | Activity |

|---|---|

| DPPH Scavenging Assay | EC50 = 22 μg/mL |

| ABTS Assay | EC50 = 56 μg/mL |

These results indicate that the compound can serve as a potential therapeutic agent in preventing oxidative stress-related cellular damage .

Case Studies

Several case studies have been conducted to evaluate the efficacy of anthraquinone derivatives in clinical settings:

- Clinical Evaluation in Cancer Therapy : A study involving patients with liver cancer treated with a formulation containing chloromethyl-anthraquinone derivatives showed a significant reduction in tumor size after three months of treatment.

- Antimicrobial Trials : In vitro trials demonstrated that formulations containing 9,10-anthracenedione derivatives effectively inhibited the growth of pathogenic fungi responsible for skin infections.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 9,10-Anthracenedione, 2-(chloromethyl)-1,4-dihydroxy-?

- Methodology : Start with 1,4-dihydroxyanthraquinone (Quinizarin, CAS 81-64-1) as the core structure . Introduce the chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) or chloromethylation reagents in the presence of Lewis acids (e.g., AlCl₃). Optimize reaction conditions (temperature: 40–60°C, solvent: dichloromethane) to minimize side reactions. Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate) and confirm purity via HPLC .

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Use X-ray crystallography for definitive structural determination, as demonstrated for similar anthracenedione derivatives . Complementary techniques:

- NMR : Analyze and spectra for aromatic protons (δ 6.5–8.5 ppm) and hydroxyl/chloromethyl groups.

- IR : Confirm O–H (3200–3600 cm) and C=O (1670–1750 cm) stretches.

- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS).

Advanced Research Questions

Q. What biological activities have been reported for anthracenedione derivatives, and how can they be tested?

- Methodology : Anthracenediones exhibit antitumor activity through DNA intercalation and topoisomerase inhibition . For in vitro testing:

- Cell Viability Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).

- DNA Binding Studies : Employ fluorescence quenching or circular dichroism to assess intercalation.

- Reference : Wallace et al. (1979) demonstrated activity of a related anthracenedione against murine tumors .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to DNA or enzymes like topoisomerase II. Use crystal structures from the Protein Data Bank (e.g., 1ZXM for DNA). Validate predictions with in vitro assays .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Methodology : Optimize reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) for separation. Validate sensitivity via LOD/LOQ studies. Cross-validate with LC-MS/MS for trace analysis .

Q. How should researchers address contradictions in reported bioactivity data?

- Methodology : Replicate studies under standardized conditions (e.g., cell line origin, assay protocols). Test hypotheses about structure-activity relationships (SAR) by synthesizing analogs (e.g., varying substituents on the anthracene core). Compare results with literature, such as divergent antitumor efficacy in Wallace et al. (1979) vs. other studies .

Q. What stability considerations are critical for handling this compound?

- Methodology : Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH) with periodic HPLC analysis. Avoid prolonged light exposure due to anthracene’s photosensitivity .

Q. How can environmental impact assessments guide disposal protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。